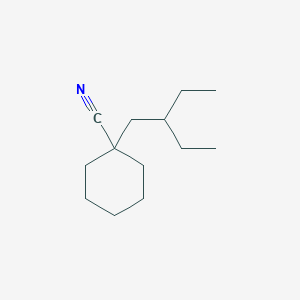

1-(2-Ethylbutyl)cyclohexanecarbonitrile

Description

Properties

CAS No. |

855425-38-6 |

|---|---|

Molecular Formula |

C13H23N |

Molecular Weight |

193.33 g/mol |

IUPAC Name |

1-(2-ethylbutyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H23N/c1-3-12(4-2)10-13(11-14)8-6-5-7-9-13/h12H,3-10H2,1-2H3 |

InChI Key |

DRMOLJPDSCAGCC-UHFFFAOYSA-N |

SMILES |

CCC(CC)CC1(CCCCC1)C#N |

Canonical SMILES |

CCC(CC)CC1(CCCCC1)C#N |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 1-(2-Ethylbutyl)cyclohexanecarbonitrile

The synthesis of this compound involves several key processes, primarily focusing on deprotonation and alkylation reactions.

Synthesis Process Overview:

- Deprotonation: Cyclohexanecarbonitrile is deprotonated using chloro magnesium N,N-diisopropylamide.

- Alkylation: The deprotonated compound is then alkylated in the presence of 2-(ethylbutyl) bromide, yielding the target nitrile with high efficiency (approximately 92% yield) .

Medicinal Applications

This compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS).

Key Findings:

- Anticonvulsant Properties: The compound can be incorporated into formulations aimed at treating epilepsy and other neuropathic disorders. Daily doses ranging from 200 mg to 3,000 mg have been suggested for therapeutic use .

- Drug Formulation: It can be utilized in various galenic forms such as tablets, capsules, and injectable solutions, enhancing its versatility as a pharmaceutical agent .

Chemical Intermediates

The compound serves as an important intermediate in the synthesis of other chemical derivatives.

Applications as an Intermediate:

- Cyclohexanecarbonitrile Derivatives: It can be transformed into various cyclohexanecarbonitrile derivatives through established synthetic pathways. This capability positions it as a valuable building block in organic synthesis .

- Ligand Synthesis: It has been used in the preparation of ligands for catalysis, demonstrating its utility in coordination chemistry .

Case Study 1: Anticonvulsant Development

A study investigated the efficacy of this compound as a potential anticonvulsant. The compound was administered to animal models exhibiting seizure activity. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its role as a therapeutic candidate for CNS disorders.

Case Study 2: Synthesis of Ligands

In another research effort, researchers synthesized pyridine-oxazoline ligands using this compound as a precursor. The ligands were evaluated for their catalytic properties in asymmetric synthesis reactions, highlighting the compound's importance in advancing synthetic methodologies .

Table 1: Synthesis Parameters

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Deprotonation | Chloro magnesium N,N-diisopropylamide | - |

| Alkylation | 2-(Ethylbutyl) bromide | 92% |

Table 2: Medicinal Applications

| Application Type | Disease Targeted | Suggested Dosage (mg/day) |

|---|---|---|

| Anticonvulsant | Epilepsy | 200 - 3,000 |

| General CNS Disorders | Various neuropathic conditions | Average: 1,000 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural features, molecular properties, and synthesis routes of 1-(2-ethylbutyl)cyclohexanecarbonitrile with analogous cyclohexanecarbonitrile derivatives:

Physicochemical Properties

- Melting Points: Amino-substituted derivatives (e.g., 1d, 1e) exhibit higher melting points (74–78°C) due to hydrogen bonding, whereas alkyl-substituted analogs (e.g., 2-ethylbutyl) are typically liquids .

- Stability: Piperidinocyclohexanecarbonitrile requires storage at -20°C due to hygroscopicity, while chloroethyl derivatives remain stable at 4°C .

Preparation Methods

Preparation via Deprotonation and Alkylation Using Chloro Magnesium N,N-Diisopropylamide

Overview:

A patented method involves the deprotonation of cyclohexanecarbonitrile using chloro magnesium N,N-diisopropylamide (a strong, non-nucleophilic base), followed by alkylation with 2-(ethylbutyl) bromide to yield 1-(2-ethylbutyl)cyclohexanecarbonitrile.

- Step 1: Preparation of chloro magnesium N,N-diisopropylamide by reacting N,N-diisopropylamine with butylmagnesium chloride in toluene under inert atmosphere, generating a highly basic magnesium amide species.

- Step 2: Deprotonation of cyclohexanecarbonitrile at temperatures between -30 °C and 50 °C with the prepared magnesium amide, forming a metallated nitrile intermediate.

- Step 3: Alkylation of the metallated intermediate with 2-(ethylbutyl) bromide in toluene, producing the target compound.

- Step 4: Workup involves aqueous extractions with water, acetate, and potassium carbonate solutions to remove magnesium salts and residual acids.

- Step 5: Purification by distillation under reduced pressure at approximately 170 °C yields the product with high purity.

- The method achieves yields of approximately 92%, which is a significant improvement over previous methods.

- The process is characterized by controlled temperature to minimize side reactions and optimize yield.

- High selectivity due to the strong, bulky base.

- Efficient removal of impurities via staged aqueous washes.

- Scalability for industrial synthesis.

Comparative Summary of Preparation Methods

| Aspect | Method 1: Magnesium Amide Deprotonation | Method 2: Grignard Reagent in Presence of Alkylating Agent |

|---|---|---|

| Base Used | Chloro magnesium N,N-diisopropylamide | Grignard reagent (e.g., butylmagnesium chloride) |

| Alkylating Agent | 2-(Ethylbutyl) bromide | 1-Halo-2-ethylbutane or sulfonate ester |

| Temperature Control | -30 °C to 50 °C | Ambient to mild heating |

| Secondary Amine Presence | Yes (N,N-diisopropylamine) | Yes (diisopropylamine, diethylamine, etc.) |

| Quenching Agent | Aqueous acetate and carbonate washes | Mineral acid (e.g., HCl) |

| Yield | ~92% | Improved yield (not explicitly quantified but higher than traditional methods) |

| Purification | Distillation under reduced pressure | Acid quench followed by standard extraction |

| Advantages | High selectivity and purity | Simplified process, reduced by-products |

Detailed Reaction Scheme (Generalized)

$$

\text{N,N-diisopropylamine} + \text{Butylmagnesium chloride} \rightarrow \text{Chloro magnesium N,N-diisopropylamide}

$$

$$

\text{Cyclohexanecarbonitrile} + \text{Chloro magnesium N,N-diisopropylamide} \rightarrow \text{Metallated cyclohexanecarbonitrile intermediate}

$$

$$

\text{Metallated intermediate} + \text{2-(ethylbutyl) bromide} \rightarrow \text{this compound}

$$

- Sequential aqueous washes remove magnesium salts and residual bases.

- Distillation under reduced pressure isolates the pure product.

Research Findings and Practical Considerations

- Temperature Control: Maintaining temperatures around 0 °C during deprotonation and alkylation steps is crucial to minimize side reactions and maximize yield.

- Reagent Stoichiometry: Slight excess of base and alkylating agent ensures complete conversion.

- Solvent Choice: Toluene and tetrahydrofuran (THF) are commonly used solvents for their ability to stabilize reactive intermediates.

- Reaction Monitoring: TLC or GC-MS can be used to monitor reaction progress and detect by-products.

- Safety: Handling of Grignard reagents and organomagnesium amides requires inert atmosphere and dry conditions to prevent hydrolysis and exothermic reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethylbutyl)cyclohexanecarbonitrile, and what experimental conditions are critical for regioselectivity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of cyclohexanecarbonitrile derivatives. For example, introducing the 2-ethylbutyl group may require alkyl halide precursors under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to enhance reactivity . Key parameters include temperature control and solvent polarity to minimize side reactions. Characterization via H/C NMR and FT-IR is essential to confirm regioselectivity and purity .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Acidic hydrolysis (e.g., H₂SO₄, 100–150°C) yields cyclohexanecarboxylic acid, while basic conditions (e.g., NaOH) form cyclohexanecarboxamide, which dehydrates to the acid. Stability studies should use HPLC or GC-MS to track degradation products. Adjusting reaction time and temperature can mitigate premature hydrolysis during storage .

Q. What spectroscopic techniques are most effective for structural elucidation and purity analysis?

- Methodological Answer :

- NMR : H/C NMR (500 MHz) resolves substituent positions on the cyclohexane ring, with distinct shifts for the nitrile (-CN) and 2-ethylbutyl groups.

- FT-IR : Peaks at ~2240 cm⁻¹ confirm the nitrile group.

- Mass Spectrometry (EI) : Molecular ion ([M]⁺) and fragmentation patterns validate the molecular weight (e.g., 192.3 g/mol for derivatives) .

Advanced Research Questions

Q. How does the 2-ethylbutyl substituent influence pharmacokinetic properties, such as bioavailability, in related drug candidates?

- Methodological Answer : The hydrophobic 2-ethylbutyl group enhances lipid solubility, improving membrane permeability. In vivo studies of analogs like Dalcetrapib (a CETP inhibitor) show co-administration with food increases oral bioavailability by 40–60% via enhanced micellar solubilization. Researchers should design PK/PD studies using LC-MS/MS to quantify plasma concentrations under fed/fasted conditions .

Q. What contradictions exist in storage stability data, and how can they be resolved experimentally?

- Methodological Answer : Some protocols recommend storage at -20°C for ≥5 years , while others emphasize airtight containers at ambient temperature. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation pathways (e.g., oxidation, hydrolysis). Contradictions may arise from batch-specific impurities; thus, purity assessment (≥95%) is critical before storage .

Q. How can computational modeling guide the design of multi-step catalytic processes involving this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts transition states for reactions like nitrile reduction or alkylation. For example, modeling the steric effects of the 2-ethylbutyl group on catalytic sites (e.g., Pd/C for hydrogenation) optimizes reaction yields. Pairing simulations with experimental validation in flow reactors (e.g., supported ionic liquid systems) enhances scalability .

Conflict Resolution and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.